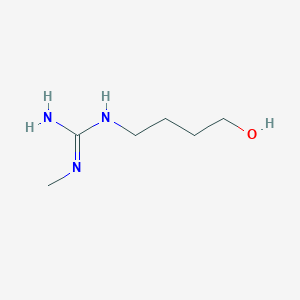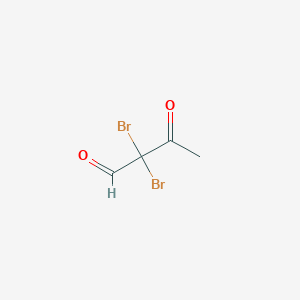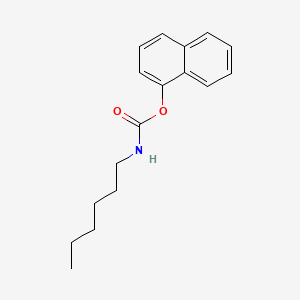
Carbamic acid, hexyl-, 1-naphthalenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, hexyl-, 1-naphthalenyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid group esterified with a hexyl group and a 1-naphthalenyl group. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hexyl-, 1-naphthalenyl ester typically involves the reaction of hexyl isocyanate with 1-naphthol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Hexyl isocyanate+1-Naphthol→Carbamic acid, hexyl-, 1-naphthalenyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents and catalysts is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to prevent side reactions and degradation of the product.
化学反应分析
Types of Reactions
Carbamic acid, hexyl-, 1-naphthalenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinones and other oxidized derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and hexanol.
Oxidation: Quinones and other oxidized naphthalenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Carbamic acid, hexyl-, 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of carbamic acid, hexyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.
相似化合物的比较
Similar Compounds
- Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, 1-naphthalenyl-, 2-ethylhexyl ester
- Carbamic acid, 1-naphthalenyl-, 2-hydroxyethyl ester
Uniqueness
Carbamic acid, hexyl-, 1-naphthalenyl ester is unique due to its specific esterification with a hexyl group and a 1-naphthalenyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Its reactivity and interaction with biological targets also differentiate it from other similar compounds.
属性
CAS 编号 |
85966-62-7 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
naphthalen-1-yl N-hexylcarbamate |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-7-13-18-17(19)20-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3,(H,18,19) |
InChI 键 |
TZDKPLFSBDGUIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC(=O)OC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


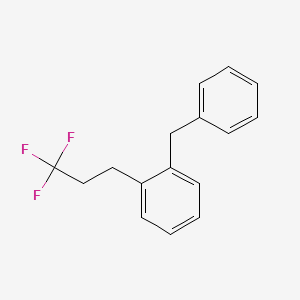
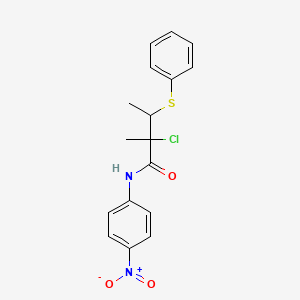
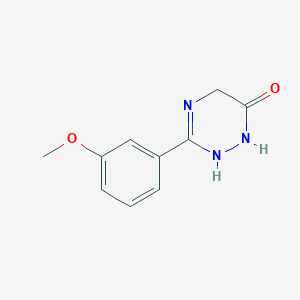
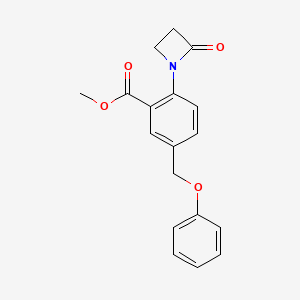
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
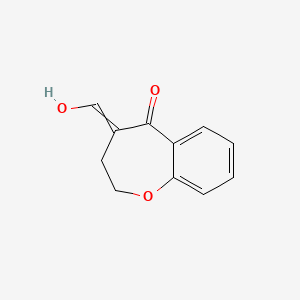
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
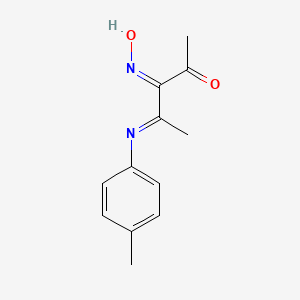


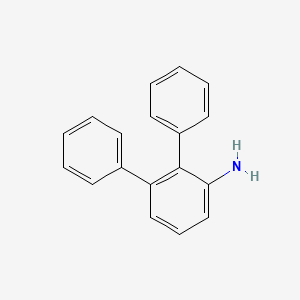
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
